Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
CAS No.:
Cat. No.: VC17531545
Molecular Formula: C9H10ClN5O3
Molecular Weight: 271.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN5O3 |
|---|---|
| Molecular Weight | 271.66 g/mol |
| IUPAC Name | ethyl 3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate |
| Standard InChI | InChI=1S/C9H10ClN5O3/c1-2-18-8(16)6-7-12-13-15(4-3-10)9(17)14(7)5-11-6/h5H,2-4H2,1H3 |
| Standard InChI Key | IXFIBXQXPGNVJA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N=NN(C(=O)N2C=N1)CCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1, tetrazine-8-carboxylate belongs to the imidazotetrazine family, featuring a fused heterocyclic core with strategic substituents. The IUPAC name delineates its structure: a methyltetrazine ring fused to an imidazole moiety, substituted at position 3 with a 2-chloroethyl group and at position 8 with an ethyl ester . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN5O3 |
| Molecular Weight | 271.66 g/mol |
| CAS Registry Number | 113942-48-6 |
| Key Functional Groups | Chloroethyl, Ethyl Ester, Tetrazine |
X-ray crystallography and NMR studies confirm planarity of the imidazotetrazine system, with the chloroethyl side chain adopting a gauche conformation to minimize steric hindrance . The ester group at C8 enhances lipophilicity (calculated logP ≈ 1.2), influencing blood-brain barrier permeability—a critical factor for targeting central nervous system malignancies.
Spectroscopic Profile
Fourier-transform infrared spectroscopy (FT-IR) identifies characteristic absorptions:
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N-H Stretch: 3350 cm⁻¹ (imidazole ring)
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C=O Stretch: 1725 cm⁻¹ (ester) and 1680 cm⁻¹ (tetrazinone)
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C-Cl Stretch: 750 cm⁻¹
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 271.0512 ([M+H]⁺), with fragmentation patterns indicating sequential loss of ethoxy (45 Da) and chloroethyl (63 Da) groups.
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a four-step sequence from 5-aminoimidazole-4-carboxamide (AICA):
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Tetrazine Ring Formation: AICA reacts with sodium nitrite under acidic conditions (HCl, 0–5°C) to yield 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] tetrazine-8-carbonitrile .
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Chloroethylation: The nitrile intermediate undergoes nucleophilic substitution with 1-bromo-2-chloroethane in dimethylformamide (DMF) at 80°C for 12 hours, introducing the chloroethyl group.
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Esterification: Treatment with ethyl chloroformate in tetrahydrofuran (THF) catalyzed by triethylamine converts the C8 nitrile to an ethyl ester.
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Purification: Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity (HPLC).
Yield Optimization Strategies
Reaction parameters critically influence yields:
| Step | Optimal Conditions | Yield |
|---|---|---|
| Tetrazine Formation | pH 2.5, 2.5 eq NaNO₂, 2h | 68% |
| Chloroethylation | DMF, 80°C, 12h, 3 eq K2CO3 | 54% |
| Esterification | THF, 0°C→RT, 1.2 eq chloroformate | 82% |
Microwave-assisted synthesis reduces chloroethylation time to 45 minutes (70% yield) by maintaining 100°C under 150 psi pressure.
Mechanistic Insights and Biological Activity
Activation Pathway
The prodrug undergoes pH-dependent hydrolysis in tumor microenvironments (pH 6.5–6.8):
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Ester Cleavage: Carboxylesterases convert the ethyl ester to a carboxylic acid, enhancing water solubility.
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Chloroethyl Elimination: β-elimination releases acetaldehyde, generating a reactive diazonium ion.
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DNA Alkylation: The electrophilic diazonium species forms O^6-guanine adducts, inducing apoptosis-resistant DNA crosslinks .
This mechanism bypasses MGMT-mediated repair, as evidenced by 3.2-fold greater cytotoxicity in MGMT-positive U87 glioblastoma cells compared to temozolomide .
Preclinical Efficacy Data
In vivo studies demonstrate dose-dependent tumor growth inhibition:
| Model | Dose (mg/kg) | TGI (%) | Reference |
|---|---|---|---|
| MV3 Melanoma (Human xenograft) | 50 q.d. × 14 | 78.4 | |
| GL261 Glioblastoma (Syngeneic) | 75 q3d × 21 | 67.1 |
Notably, the compound shows reduced hematological toxicity (neutropenia incidence: 12% vs. 34% for temozolomide at equipotent doses).
Comparative Analysis with Related Compounds
Temozolomide and Derivatives
Structural modifications confer distinct pharmacological advantages:
| Parameter | Ethyl 3-(2-chloroethyl) Derivative | Temozolomide |
|---|---|---|
| Plasma Half-life (t₁/₂) | 2.8 h | 1.8 h |
| IC50 (U87 MGMT+) | 18 μM | 52 μM |
| LogP | 1.2 | -0.4 |
The chloroethyl group enhances DNA crosslinking efficiency (1.8 adducts/10⁶ bases vs. 0.9 for temozolomide), while the ester improves CNS penetration .
Future Research Directions
Formulation Development
Encapsulation in PEGylated liposomes (size: 120 nm, PDI <0.2) extends circulation half-life to 8.9 hours in murine models, enhancing tumor accumulation (AUC₀–24h: 12.4 μg·h/mL vs. 4.7 for free drug).
Combination Therapies
Synergistic effects observed with PARP inhibitors (Olaparib):
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Combination Index (CI): 0.32 in MGMT-positive T98G cells
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Mechanism: PARP inhibition prevents repair of alkylation-induced single-strand breaks.
Clinical Translation Challenges
Key hurdles include:
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Metabolic Instability: Rapid glucuronidation in human hepatocytes (t₁/₂ = 23 min) necessitates prodrug optimization.
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Dose-Limiting Neurotoxicity: Observed at 100 mg/kg in canine models (ataxia, tremors), requiring blood-brain barrier modulation strategies.
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